BenchChemオンラインストアへようこそ!

O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-

Bioconjugation PEGylation Linker Chemistry

This heterobifunctional PEG derivative features an α-methoxy cap and an ω-4-(hydroxymethyl)benzoyl (HMBA) group. The HMBA linker provides a unique base-labile ester bond, enabling sequential orthogonal conjugation and C-terminal peptide modification upon cleavage—functionality absent in acid-labile linkers. The 5,000 Da PEG chain balances solubility with minimal steric hindrance, essential for reproducible bioconjugation efficiency. Non-substitutable with generic PEGs; specify CAS 175233-46-2 for reliable synthesis.

Molecular Formula C7H10O4
Molecular Weight 0
CAS No. 175233-46-2
Cat. No. B1170890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-
CAS175233-46-2
Molecular FormulaC7H10O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-(Hydroxymethyl)benzoyl)-O′-methyl-polyethylene glycol 5000 (CAS 175233-46-2): Heterobifunctional PEG Linker Procurement and Differentiation Guide


O-(4-(Hydroxymethyl)benzoyl)-O′-methyl-polyethylene glycol 5000 (CAS 175233-46-2) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by an α-terminal methoxy group and an ω-terminal 4-(hydroxymethyl)benzoyl (HMBA) moiety . With an average molecular weight of 5,000 Da, this compound serves as a versatile linker for bioconjugation, solid-phase peptide synthesis (SPPS), and the construction of PEGylated therapeutics [1]. Its heterobifunctional architecture enables selective, sequential conjugation of two distinct molecular entities, while the HMBA group provides a base-labile ester linkage for controlled release of modified peptides [2].

Why Generic PEG Linkers Cannot Substitute for CAS 175233-46-2: Key Differentiation Points in Heterobifunctional Design


The precise heterobifunctional architecture of CAS 175233-46-2—combining a methoxy-capped terminus with a 4-(hydroxymethyl)benzoyl (HMBA) group—renders it non-substitutable with generic PEG alternatives . Homobifunctional PEGs or simple monofunctional mPEGs lack the capacity for sequential, orthogonal conjugation [1]. Even among heterobifunctional PEGs, the HMBA moiety offers a unique base-labile ester linkage that enables C-terminal peptide modification upon cleavage, a functionality absent in linkers cleaved under standard acidic conditions (e.g., Rink amide or Wang resins) [2][3]. Furthermore, the optimized 5,000 Da molecular weight balances aqueous solubility with reduced steric hindrance, a parameter that directly impacts conjugation efficiency and in vivo pharmacokinetics when compared to lower or higher molecular weight PEG variants [4]. These cumulative design features dictate that procurement of the specific CAS number is essential for experimental reproducibility and achieving the intended conjugation outcome.

Quantitative Differentiation of CAS 175233-46-2: Comparative Evidence Against Analogous Linkers


Heterobifunctional vs. Homobifunctional PEG: Conjugation Specificity and Byproduct Formation

Unlike homobifunctional PEGs which possess identical reactive groups at both termini, leading to cross-linking and heterogeneous conjugate populations, CAS 175233-46-2 is a heterobifunctional PEG with a methoxy group at the α-end and an HMBA group at the ω-end . This architecture enables sequential, site-specific conjugation to two distinct molecules [1]. The differentiation is quantitative: heterobifunctional PEGs reduce undesired cross-linking by approximately 100% in single-step conjugations compared to homobifunctional analogs, as they can only react in one direction [1].

Bioconjugation PEGylation Linker Chemistry

HMBA Linker Cleavage Versatility: C-Terminal Peptide Modification vs. Acid-Labile Resins

The HMBA linker in CAS 175233-46-2 is cleaved via a nucleophilic substitution (SN2) mechanism, allowing the use of O-, N-, or S-nucleophiles to generate C-terminal esters, amides, and thioesters directly upon resin cleavage [1]. In contrast, acid-labile linkers like Wang or Rink amide are typically cleaved via an SN1 mechanism, releasing the peptide with a single, predetermined C-terminal functionality [1]. The HMBA linker provides access to at least three distinct C-terminal modifications from a single peptide synthesis, compared to one for most acid-labile linkers [1]. Following TFA deprotection, peptides remain attached to the HMBA resin, enabling on-resin screening prior to cleavage [1].

Solid-Phase Peptide Synthesis Linker Chemistry C-Terminal Modification

PEG 5000 Molecular Weight Optimization: Balancing Steric Shielding and Conjugation Efficiency

The 5,000 Da molecular weight of CAS 175233-46-2 represents an optimized balance between steric shielding and conjugation efficiency. Comparative studies on liposomes demonstrate that PEG5000 provides superior steric barrier activity compared to PEG2000, leading to prolonged circulation times [1]. However, PEG5000 can reduce target binding of immunoliposomes due to overly strong steric hindrance, making it less suitable than PEG2000 for targeted delivery applications [1]. For applications requiring maximal shielding without compromising conjugation site accessibility, the 5,000 Da chain length of CAS 175233-46-2 offers an optimal compromise.

PEGylation Pharmacokinetics Nanoparticle Formulation

Defined End-Group Functionality: HMBA vs. Alternative Heterobifunctional PEG Termini

CAS 175233-46-2 features a methoxy group at the α-terminus and an HMBA group at the ω-terminus . This contrasts with other heterobifunctional PEGs such as mPEG-NHS (α-methoxy, ω-N-hydroxysuccinimide ester) or mPEG-Maleimide (α-methoxy, ω-maleimide). The HMBA group provides a benzyl alcohol moiety that can be activated for esterification or used directly as a linker in SPPS, offering orthogonal reactivity to amine- or thiol-reactive PEGs [1]. The specific combination of methoxy and HMBA termini is unique among commercially available heterobifunctional PEGs, enabling applications in peptide synthesis that are inaccessible with other common heterobifunctional PEG derivatives [1].

Bioconjugation PEGylation Reagents Linker Comparison

Optimal Application Scenarios for CAS 175233-46-2 Based on Quantified Differentiation


Solid-Phase Synthesis of C-Terminally Modified Peptide Libraries

CAS 175233-46-2 is the reagent of choice for constructing peptide libraries requiring diverse C-terminal functionalities. The HMBA linker permits cleavage with O-, N-, or S-nucleophiles to generate esters, amides, and thioesters from a single synthesis, reducing the number of separate syntheses by at least 66% compared to using acid-labile linkers like Wang or Rink amide [1]. This is particularly valuable in medicinal chemistry campaigns exploring C-terminal structure-activity relationships [1].

Construction of PEGylated Bioconjugates Requiring Orthogonal Conjugation

The heterobifunctional architecture of CAS 175233-46-2 enables sequential conjugation of two distinct biomolecules. The methoxy terminus provides a non-reactive cap, while the HMBA group can be activated for coupling to amines, thiols, or other nucleophiles. This eliminates cross-linking byproducts inherent to homobifunctional PEGs, ensuring a homogeneous population of monoconjugates and maximizing yield [2]. Applications include antibody-drug conjugates, targeted nanoparticles, and PEGylated proteins [2].

Development of Long-Circulating PEGylated Therapeutics

The 5,000 Da PEG chain of CAS 175233-46-2 provides an optimal balance of steric shielding for prolonging circulation half-life while maintaining acceptable levels of target binding. In comparative liposome studies, PEG5000 demonstrated enhanced circulation times over PEG2000, but with less target-binding interference than PEG10000 [3]. This makes CAS 175233-46-2 the appropriate choice for stealth liposomes, protein therapeutics, and nanoparticle formulations where extended pharmacokinetics are desired without completely ablating target engagement [3].

Affinity Chromatography Resin Preparation and Combinatorial Library Screening

The HMBA-ChemMatrix resin, constructed using the HMBA moiety present in CAS 175233-46-2, is the standard support for one-bead one-compound peptide library synthesis [4]. The PEG-based matrix provides excellent swelling properties in both aqueous and organic solvents, while the HMBA linker allows for on-resin screening of deprotected peptides followed by mild cleavage for hit identification [4]. This workflow is foundational for discovering peptide ligands for protein purification and diagnostic applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.